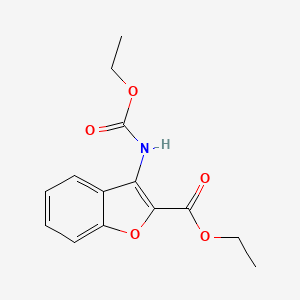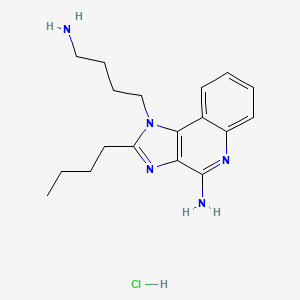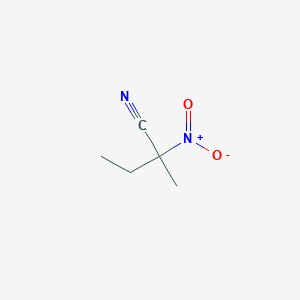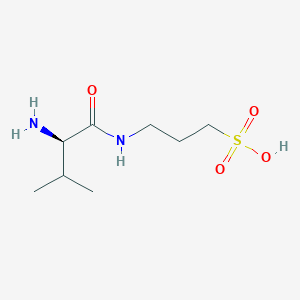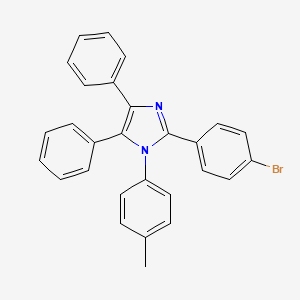![molecular formula C14H10IN3O2 B11937894 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 20648-13-9](/img/structure/B11937894.png)
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reagents that can be easily sourced and handled on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with various nucleophiles through reactions like the Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Lead dioxide or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Phenylboronic acid in the presence of a palladium catalyst for Suzuki–Miyaura reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biphenyl derivatives.
Scientific Research Applications
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom and imidazole ring also contribute to its binding affinity with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-methyl-5-nitro-1H-benzo[d]imidazole
- 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
- 2-(4-Chlorophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
Uniqueness
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
20648-13-9 |
|---|---|
Molecular Formula |
C14H10IN3O2 |
Molecular Weight |
379.15 g/mol |
IUPAC Name |
2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C14H10IN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
IFUILHBGAKBTCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


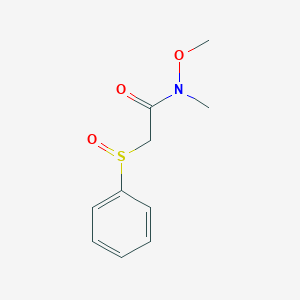
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)

